3A,5-dimethyl-2-phenyloctahydro-1H-indole
Description
3A,5-Dimethyl-2-phenyloctahydro-1H-indole is a bicyclic heterocyclic compound featuring an indole core fused with a cyclohexane ring system. The structure includes a phenyl group at position 2, methyl substituents at positions 3A and 5, and a fully saturated octahydroindole backbone. Its stereochemical complexity and substituent arrangement influence its physicochemical properties, such as solubility, stability, and binding affinity .
Properties
CAS No. |
805953-20-2 |
|---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3a,5-dimethyl-2-phenyl-1,2,3,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C16H23N/c1-12-8-9-15-16(2,10-12)11-14(17-15)13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3 |
InChI Key |
CZXHUVDKTNTDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)(CC(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,5-dimethyl-2-phenyloctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time-effective .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3A,5-dimethyl-2-phenyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
3A,5-dimethyl-2-phenyloctahydro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3A,5-dimethyl-2-phenyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares 3A,5-dimethyl-2-phenyloctahydro-1H-indole with structurally related indole derivatives, focusing on substituents, synthesis routes, and key properties:
Key Differences
Substituent Effects: The phenyl group at position 2 in the target compound may enhance π-π stacking interactions compared to fluorine or methoxy substituents in analogues (e.g., 5b, 5e), which prioritize electronic effects and metabolic stability .
Iodine-catalyzed reactions (e.g., for 3a) achieve near-quantitative yields (98%) under optimized conditions, suggesting superior efficiency compared to hypothetical routes for the target compound .
The trifluoroethyl group in 3a introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .
Physicochemical Data
| Property | This compound | 5b (triazole-methoxyphenyl) | 5e (triazole-fluorophenyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~273.4 (estimated) | 381.4 | 369.4 |
| LogP (Predicted) | ~3.5 (high lipophilicity) | 2.8 | 3.1 |
| Stereocenters | 2 (3A, 5) | 0 | 0 |
Research Findings and Limitations
- Synthesis Gaps: No direct evidence describes the synthesis of this compound. Its preparation may require adaptations of methods used for saturated indoles, such as hydrogenation of aromatic precursors or stereoselective alkylation .
- Biological Data : Unlike fluorinated triazole-indoles (5b, 5e), the target compound lacks empirical data on receptor binding or therapeutic efficacy, necessitating further study .
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